6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide -

6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-4297540
CAS Number:
Molecular Formula: C23H25BrN4O
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336) []

    Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor with demonstrated antitumor activity. [] This compound exhibits good serum levels and half-lives when administered orally in preclinical models. []

    Relevance: While SCH-66336 does not share the core quinolinecarboxamide structure of 6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, both compounds possess a piperidine ring system incorporated into their structure. Additionally, both are investigated for their potential therapeutic properties. []

2. 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) []

    Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with demonstrated oral bioavailability. [] This compound has shown promising results in reducing IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats, suggesting potential for treating inflammatory conditions. []

    Relevance: AM-0687 exhibits significant structural similarity to 6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide. Both compounds share a core quinolinecarboxamide structure substituted at the 2-position with a pyridinyl ring. Furthermore, both contain an alkyl chain bearing a nitrogen heterocycle linked to the carboxamide nitrogen. []

3. 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) []

    Compound Description: AM-1430, similar to AM-0687, is a potent, selective, and orally bioavailable PI3Kδ inhibitor. [] It has demonstrated efficacy in reducing antibody production in a keyhole limpet hemocyanin model, indicating potential for inflammatory disease treatment. []

    Relevance: AM-1430 and 6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide share a core structure of a 2-(pyridinyl)-4-quinolinecarboxamide. Both compounds also possess an alkyl chain bearing a nitrogen-containing heterocycle connected to the carboxamide. []

4. 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778) []

    Compound Description: SR147778 acts as a potent and selective antagonist of the CB1 cannabinoid receptor. [] Demonstrating oral activity, this compound has shown efficacy in blocking various pharmacological effects induced by cannabinoid agonists. []

    Relevance: Although SR147778 differs in its core structure from 6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, both compounds share a common structural feature: a piperidine ring directly linked to the carboxamide nitrogen. This shared element highlights a potential area of structural similarity between these two compounds. []

Properties

Product Name

6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

6-bromo-N-(1-piperidin-1-ylpropan-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

Molecular Formula

C23H25BrN4O

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C23H25BrN4O/c1-16(15-28-11-3-2-4-12-28)26-23(29)20-14-22(17-7-9-25-10-8-17)27-21-6-5-18(24)13-19(20)21/h5-10,13-14,16H,2-4,11-12,15H2,1H3,(H,26,29)

InChI Key

YCFSCTSMWHIZHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.